(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1351584-85-4
VCID: VC7725454
InChI: InChI=1S/C19H15F3N4O3/c1-28-17-14(6-3-7-23-17)18(27)26-9-12(10-26)16-24-15(25-29-16)11-4-2-5-13(8-11)19(20,21)22/h2-8,12H,9-10H2,1H3
SMILES: COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C19H15F3N4O3
Molecular Weight: 404.349

(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

CAS No.: 1351584-85-4

VCID: VC7725454

Molecular Formula: C19H15F3N4O3

Molecular Weight: 404.349

* For research use only. Not for human or veterinary use.

(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone - 1351584-85-4

Description

The compound "(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a synthetic organic molecule characterized by:

  • A pyridine ring substituted with a methoxy group (2-methoxypyridin).

  • A trifluoromethylphenyl group attached to an oxadiazole ring.

  • An azetidine ring linked to a methanone functional group.

This structure suggests potential applications in medicinal chemistry, particularly due to the presence of functional groups like trifluoromethyl (common in drug design for enhancing bioavailability) and oxadiazole (noted for biological activities).

Key Features

  • Pyridine Derivative:

    • The 2-methoxy substitution on pyridine often impacts electron density and reactivity.

    • Pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with biological targets.

  • Trifluoromethylphenyl Group:

    • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability.

    • Commonly found in drugs targeting central nervous system disorders or inflammation.

  • Oxadiazole Ring:

    • The 1,2,4-oxadiazole scaffold is known for antimicrobial, anticancer, and anti-inflammatory properties.

    • Its aromaticity contributes to stability and biological interactions.

  • Azetidine Ring:

    • Azetidines are four-membered nitrogen-containing rings that can improve binding affinity and selectivity in drug molecules.

Molecular Formula

Based on the name, the molecular formula can be deduced as C18H15F3N4O3C_{18}H_{15}F_3N_4O_3, but this would require confirmation through analytical methods.

Potential Biological Activities

Compounds with similar structures are often explored for:

  • Anticancer properties: Oxadiazole derivatives are known for inhibiting tumor growth.

  • Antimicrobial effects: Trifluoromethyl groups enhance activity against resistant strains.

  • CNS-targeting drugs: Pyridine-based compounds often cross the blood-brain barrier effectively.

Analytical Characterization

To confirm its structure and purity, the following techniques are recommended:

  • NMR Spectroscopy:

    • 1H^1H and 13C^13C NMR to identify proton and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To detect functional groups like methoxy (-OCH₃), carbonyl (C=O), and trifluoromethyl (-CF₃).

  • X-ray Crystallography:

    • For detailed three-dimensional structural analysis.

Synthesis Pathway

Although specific synthesis details are unavailable, a plausible route involves:

  • Constructing the oxadiazole ring via cyclization of hydrazides with carboxylic acids or esters.

  • Introducing the trifluoromethylphenyl group through nucleophilic substitution or coupling reactions.

  • Incorporating the azetidine ring through amination or cyclization reactions.

  • Final assembly with the pyridine derivative using condensation or acylation techniques.

Research Prospects

This compound could be explored further for:

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents to optimize biological activity.

  • Pharmacological Testing:

    • Screening against cancer cell lines or bacterial strains.

  • Computational Docking Studies:

    • Predicting binding affinity with target proteins.

CAS No. 1351584-85-4
Product Name (2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Molecular Formula C19H15F3N4O3
Molecular Weight 404.349
IUPAC Name (2-methoxypyridin-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Standard InChI InChI=1S/C19H15F3N4O3/c1-28-17-14(6-3-7-23-17)18(27)26-9-12(10-26)16-24-15(25-29-16)11-4-2-5-13(8-11)19(20,21)22/h2-8,12H,9-10H2,1H3
Standard InChIKey JHSJGXZBASFBRQ-UHFFFAOYSA-N
SMILES COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Solubility not available
PubChem Compound 71784094
Last Modified Aug 19 2023

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